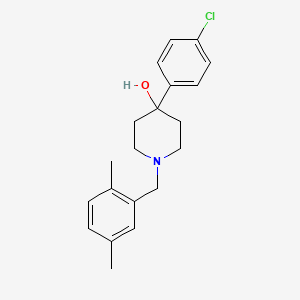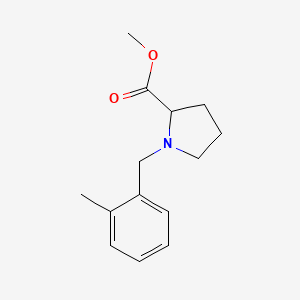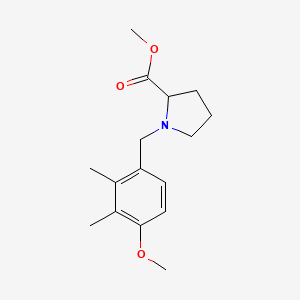![molecular formula C15H13ClFNO2 B3850032 methyl 4-{[(3-chloro-4-fluorophenyl)amino]methyl}benzoate](/img/structure/B3850032.png)
methyl 4-{[(3-chloro-4-fluorophenyl)amino]methyl}benzoate
Descripción general
Descripción
Methyl 4-{[(3-chloro-4-fluorophenyl)amino]methyl}benzoate is a chemical compound commonly known as CFM-2. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CFM-2 has been extensively studied for its potential applications in cancer therapy and other diseases.
Mecanismo De Acción
CFM-2 inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups from ATP to its substrate proteins. This leads to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CFM-2 has been shown to have potent anticancer activity in vitro and in vivo. It has also been shown to inhibit the growth of various viruses such as HIV, hepatitis B and C, and dengue virus. CFM-2 has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 is a potent and selective inhibitor of CK2, and its use in lab experiments can provide valuable insights into the role of CK2 in various cellular processes. However, its use is limited by its toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on CFM-2. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of CFM-2. Another area of research is the investigation of the role of CK2 in various diseases and the potential therapeutic applications of CK2 inhibitors such as CFM-2. Finally, the development of new formulations and delivery methods for CFM-2 may also be explored to improve its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential applications in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition by CFM-2 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. CFM-2 has also been studied for its potential applications in other diseases such as Alzheimer's disease, neurodegenerative diseases, and viral infections.
Propiedades
IUPAC Name |
methyl 4-[(3-chloro-4-fluoroanilino)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-15(19)11-4-2-10(3-5-11)9-18-12-6-7-14(17)13(16)8-12/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRFFQSQZPGKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-chloro-4-fluoroanilino)methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[(3-fluorobenzyl)amino]butyl}phenol](/img/structure/B3849959.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B3849966.png)


![4-[2-(1-azepanyl)propyl]-2-methoxyphenol](/img/structure/B3849998.png)

![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol](/img/structure/B3850011.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B3850012.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3850024.png)

![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3850037.png)

